molecular formula C21H24N2O3S B11597067 prop-2-en-1-yl 2,7-dimethyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

prop-2-en-1-yl 2,7-dimethyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11597067
M. Wt: 384.5 g/mol
InChI Key: LCKPPQBKXZFYIO-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

The synthesis of PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate starting materials such as α-haloketones with thiourea under basic conditions.

    Construction of the Pyrimidine Ring: The thiazole intermediate is then reacted with suitable reagents like amidines or guanidines to form the pyrimidine ring.

    Introduction of Substituents: Various substituents, such as the prop-2-en-1-yl group and the 4-(propan-2-yl)phenyl group, are introduced through alkylation or acylation reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents include halides, amines, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the thiazolopyrimidine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiazoles: Compounds containing only the thiazole ring may have different reactivity and applications compared to thiazolopyrimidines.

    Pyrimidines: Compounds with the pyrimidine ring alone also exhibit distinct properties and uses.

The uniqueness of PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of rings and substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

prop-2-enyl 2,7-dimethyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H24N2O3S/c1-6-11-26-20(25)17-13(4)22-21-23(19(24)14(5)27-21)18(17)16-9-7-15(8-10-16)12(2)3/h6-10,12,14,18H,1,11H2,2-5H3

InChI Key

LCKPPQBKXZFYIO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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